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Acetic acid, (phenylimino)-

Cat. No.: B3047449
CAS No.: 139661-71-5
M. Wt: 149.15 g/mol
InChI Key: HCVDQTDEUPPQEV-UHFFFAOYSA-N
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Description

Contextualization within Iminoacetic Acid Chemistry and Organic Synthesis

In chemical terms, an imino acid is an organic molecule that contains both an imine (>C=NH) and a carboxyl (-COOH) functional group. wikipedia.org Acetic acid, (phenylimino)- is a prime example of this class. It is structurally related to amino acids but features a carbon-nitrogen double bond instead of a single bond. wikipedia.org This structural feature makes α-imino esters and acids valuable precursors for synthesizing a wide array of α-amino acid derivatives, including those not found in nature. acs.org

The chemistry of Acetic acid, (phenylimino)- is often compared to that of Iminodiacetic acid (IDA). However, it is crucial to note that while the names are similar, their core structures differ significantly. IDA is a secondary amine with two acetic acid groups attached to the nitrogen, making it a powerful tridentate chelating agent widely used in coordination chemistry and industry. wikipedia.org Acetic acid, (phenylimino)-, by contrast, is defined by its imine functionality.

In organic synthesis, imines are highly versatile intermediates. wikipedia.org The most common method for their preparation is the condensation reaction between a primary amine and an aldehyde or ketone. wikipedia.orgtaylorandfrancis.com For Acetic acid, (phenylimino)-, this would involve the reaction of aniline (B41778) with glyoxylic acid. The reactivity of the imine group allows for numerous transformations, including nucleophilic additions, reductions, and cycloadditions, making it a key building block for synthesizing complex heterocyclic compounds like β-lactams and tetrahydropyridines. wikipedia.org

Historical Perspectives on Imino Compound Research and Their Chemical Significance

The scientific journey of imino compounds began in the late 19th century, with the term "imine" being coined by the German chemist Albert Ladenburg in 1883. wikipedia.org Initially, the term was sometimes used to describe cyclic species like aziridine, but it is now firmly established to denote compounds with a carbon-nitrogen double bond. wikipedia.org

Historically, the significance of imines has been their role as pivotal intermediates in a multitude of named reactions that are fundamental to organic synthesis. These include:

The Staudinger Synthesis: A [2+2] cycloaddition between an imine and a ketene (B1206846) to form β-lactams, the core structure of penicillin and related antibiotics. wikipedia.org

The Povarov Reaction: Used to synthesize quinolines by reacting aromatic imines with enol ethers. wikipedia.org

The Imine Diels-Alder Reaction: A reaction between an imine and a diene to produce tetrahydropyridines. wikipedia.org

Beyond synthetic utility, related imino compounds like imino sugars have been a subject of research for over four decades. nih.gov These molecules, where a nitrogen atom replaces the oxygen in a sugar ring, act as potent glycosidase inhibitors and have had a considerable impact on glycobiology and the development of pharmaceutical compounds. nih.gov This highlights the long-recognized biological importance of the imino functional group.

Current Research Frontiers and Emerging Trends in Imino-Containing Carboxylic Acids

Modern research continues to explore the vast potential of imino-containing carboxylic acids, with several key trends emerging.

One major frontier is the synthesis of novel derivatives and the investigation of their biological activities. Researchers are actively creating new molecules based on the Acetic acid, (phenylimino)- scaffold and screening them for potential therapeutic applications. For instance, studies have reported the synthesis of phenylamino (B1219803) acetic acid hydrazides and thiazolidinone derivatives, which were subsequently evaluated for antibacterial, antifungal, and anticancer properties. asianpubs.orgderpharmachemica.comresearchgate.net One study investigated the ability of 2-(2-hydroxy phenylimino) acetic acid to inhibit the growth of various pathogenic bacteria, identifying a minimum inhibitory concentration for strains like E. coli and Staphylococcus aureus. researchgate.net

derpharmachemica.comasianpubs.orgresearchgate.netcabidigitallibrary.orgresearchgate.net

Another significant trend is the use of advanced analytical and computational methods to study these molecules. Techniques like single-crystal X-ray diffraction are employed to determine the precise three-dimensional structures of newly synthesized imine-carboxylic acids. mdpi.com This experimental data is often complemented by quantum chemical calculations, such as density functional theory (DFT), to understand the electronic properties, molecular stability, and reactivity of these compounds. mdpi.com

Furthermore, the development of novel synthetic methodologies remains a key focus. This includes creating more efficient and stereoselective reactions. While not directly Acetic acid, (phenylimino)-, a landmark development in the broader field is the use of N-methyliminodiacetic acid (MIDA) to protect boronic acids. acs.org This strategy allows for the creation of air-stable boronate building blocks that can be used in iterative cross-coupling reactions, representing a major advance for the modular synthesis of complex organic molecules. acs.org Such innovations in the wider class of imino-containing acids inspire new avenues for the application of compounds like Acetic acid, (phenylimino)-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B3047449 Acetic acid, (phenylimino)- CAS No. 139661-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyliminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDQTDEUPPQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602785
Record name (2E)-(Phenylimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139661-71-5
Record name (2E)-(Phenylimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of Acetic Acid, Phenylimino and Its Derivatives

Direct Synthesis Approaches to Acetic Acid, (phenylimino)-

The direct synthesis of Acetic acid, (phenylimino)-, also known as 2-phenyliminoacetic acid nih.gov, primarily relies on the foundational principles of imine chemistry, specifically the condensation of a primary amine with a carbonyl compound.

Condensation Reactions in Imine Formation

The core of the synthesis is the Schiff base condensation reaction. This reaction involves a nucleophilic addition of a primary amine to a carbonyl group, such as an aldehyde or ketone, to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine. researchgate.net In the context of Acetic acid, (phenylimino)-, the reactants would be aniline (B41778) (the primary amine) and glyoxylic acid (the carbonyl-containing carboxylic acid).

The mechanism proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net

Dehydration: The resulting hemiaminal (or carbinolamine) intermediate is unstable and eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N) of the imine. researchgate.net

This equilibrium reaction is often driven to completion by removing the water produced, for instance, through azeotropic distillation or the use of dehydrating agents. scispace.com

Specific Reagent Systems for (Phenylimino)acetic Acid Synthesis

The synthesis of imine-carboxylic acids is frequently achieved through the condensation of an amino acid with a carbonyl compound or, as is relevant here, an amine with a keto-acid. For Acetic acid, (phenylimino)-, the primary reagents are aniline and glyoxylic acid. The reaction conditions can be optimized using various reagent systems.

Catalysis: Acid catalysis is commonly employed to facilitate the dehydration step. Catalysts such as acetic acid or sulfuric acid are often used. ijacskros.com For example, the synthesis of various Schiff bases can be achieved spontaneously and efficiently in methanol (B129727) with a few drops of sulfuric acid as a catalyst. ijacskros.com Similarly, the condensation of o-phenylene diamine with glyoxylic acid to form (2-Amino-phenylimino)-acetic acid highlights a related synthesis. uobaghdad.edu.iq

Solvents and Conditions: The choice of solvent is crucial. Alcohols like methanol or ethanol (B145695) are frequently used. ijacskros.comjocpr.com The reaction can often proceed at room temperature, although in some cases, heating or refluxing may be necessary to increase the reaction rate and yield. asianpubs.orgrsc.org Microwave irradiation has also emerged as a non-conventional method to accelerate the synthesis, often leading to higher yields in shorter reaction times. jocpr.combohrium.com

Synthesis of Acetic Acid, (phenylimino)- Derivatives

The fundamental Schiff base methodology can be extended to create a wide array of derivatives, allowing for the introduction of various functional groups and complex molecular architectures.

Schiff Base Methodologies for Imine-Carboxylic Acid Synthesis

The Schiff base condensation is a versatile method for producing a diverse range of imine-carboxylic acids. By varying the amine and carbonyl reactants, chemists can synthesize a library of compounds. For instance, researchers have successfully synthesized crystalline imines by reacting 4-aminobenzoic acid with substituted benzaldehydes, demonstrating the robustness of this condensation strategy for creating functionalized imine-carboxylic acids. mdpi.comresearchgate.net

Reactant 1Reactant 2ProductReference
4-Aminobenzoic acid2-Hydroxy-3-methoxybenzaldehyde(E)-4-((2-Hydroxy-3-methoxybenzylidene)amino)benzoic acid mdpi.com
4-Aminobenzoic acid3,5-Diiodo-2-hydroxybenzaldehyde(E)-4-((3,5-Diiodo-2-hydroxybenzylidene)amino)benzoic acid mdpi.com
o-Phenylene diamineGlyoxylic acid(2-Amino-phenylimino)-acetic acid uobaghdad.edu.iq
Pyrimidine-2-ylamineGlyoxylic acidPyrimidine-2-ylimino-acetic acid researchgate.net

Multi-step Synthetic Routes for Complex (Phenylimino)acetic Acid Structures

More complex derivatives often require multi-step synthetic pathways where the (phenylimino)acetic acid core is constructed as part of a larger molecular framework. These routes allow for the preparation of compounds with specific steric and electronic properties.

An example is the synthesis of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)-hydrazides. This process begins with the reaction of aniline with ethyl chloroacetate (B1199739) to form ethyl phenylamino (B1219803) acetate (B1210297). This intermediate is then condensed with hydrazine (B178648) hydrate (B1144303) and subsequently refluxed with various isatins to yield the complex final products. asianpubs.org

Another sophisticated approach involves building a complex aromatic scaffold first, followed by the introduction of the acetic acid functionality. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives illustrates this strategy, starting from 2,6-dibromo-4-methylaniline (B181599) and involving several steps, including Sandmeyer and Suzuki coupling reactions, to construct the triphenyl scaffold before converting it into the final phenylacetic acid derivative. mdpi.comresearchgate.net

Derivatization Strategies for Functional Group Modification and Structural Elaboration

Once the basic (phenylimino)acetic acid structure is formed, it can be further modified through various derivatization strategies to fine-tune its properties or prepare it for specific applications.

Functional Group Modification:

Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or other functional groups. For example, ethyl 2-(hydroxyamino)-2-phenyliminoacetate is an ester derivative. Hydrolysis of such esters can regenerate the carboxylic acid.

Amine/Imine Group: The imine bond can be reduced to a secondary amine, providing access to phenylamino acetic acid derivatives. asianpubs.org

Aromatic Ring: The phenyl ring can be substituted with various functional groups to alter the electronic properties of the molecule.

Structural Elaboration:

Knoevenagel Condensation: The active methylene (B1212753) group adjacent to the imine can sometimes participate in further reactions. For example, 4-phenylimino-thiazolidin-2-one, a related heterocyclic structure, undergoes Knoevenagel condensation with aromatic aldehydes to yield more complex arylidene derivatives. biointerfaceresearch.com

Analytical Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), polar functional groups like carboxylic acids and amines are often derivatized to increase their volatility. A common technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens with nonpolar groups. sigmaaldrich.com

Catalytic Approaches in (Phenylimino)acetic Acid Synthesis and Related Transformations

The synthesis of Acetic acid, (phenylimino)- and its derivatives, which are part of the broader class of α-amino acids, has been significantly advanced through various catalytic methodologies. These approaches offer enhanced efficiency, selectivity, and the ability to generate structurally complex molecules under milder conditions compared to classical methods. Catalytic strategies are pivotal in constructing the core structure and introducing chirality, a key feature for many biologically active compounds. Research has focused on transition-metal catalysis, organocatalysis, and phase-transfer catalysis to facilitate these transformations. organic-chemistry.orgnih.govfrontiersin.org

The choice of catalyst and the corresponding reaction conditions are critical in directing the outcome of the synthesis of (phenylimino)acetic acid derivatives. Different catalytic systems have been developed to achieve high yields and, where applicable, high levels of stereocontrol.

Phase-Transfer Catalysis (PTC): A prominent method for the asymmetric synthesis of α-amino acids is the O'Donnell Amino Acid Synthesis. organic-chemistry.org This approach utilizes the alkylation of a Schiff base derived from a glycine (B1666218) ester, such as a benzophenone (B1666685) imine of a glycine alkyl ester. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed under biphasic conditions (e.g., aqueous sodium hydroxide (B78521) and an organic solvent like methylene chloride) using a phase-transfer catalyst. organic-chemistry.orgorganic-chemistry.org Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are frequently employed as organocatalysts to induce enantioselectivity, allowing for the synthesis of optically active α-amino acid derivatives. organic-chemistry.orgscispace.com The use of a tert-butyl (tBu) ester is often preferred to prevent saponification under the basic reaction conditions. organic-chemistry.org Alternatively, anhydrous conditions involving a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can be used for the initial deprotonation before alkylation. organic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Cross-Coupling: The formation of the N-phenyl bond in derivatives is often achieved via Ullmann-type condensation reactions. Modern variations of this reaction employ copper catalysts, which are more efficient and operate under milder conditions than the original stoichiometric copper powder. researchgate.netekb.eg For instance, the synthesis of N-phenylanthranilic acid derivatives, which share a similar structural motif, has been accomplished through the copper-catalyzed coupling of o-halobenzoic acids with anilines. nih.govresearchgate.net Various copper salts, including copper acetate, copper(I) iodide (CuI), and copper sulfate (B86663) (CuSO₄·5H₂O), have proven effective. researchgate.netresearchgate.net The reaction often uses a base such as sodium acetate or sodium carbonate and can be performed in various solvents, with a notable trend towards using water or high-boiling point glycols. nih.govresearchgate.net

The table below illustrates the effect of different copper salts on the yield of N-phenylanthranilic acid in an aqueous medium, highlighting the efficiency of copper acetate as a catalyst in this transformation. researchgate.net

EntryCopper Salt CatalystTime (h)Yield (%)Reference
1Copper Acetate1081 researchgate.net
2Copper Sulphate1265 researchgate.net
3Copper Chloride1251 researchgate.net
4Copper Bromide1245 researchgate.net
5Copper Iodide1235 researchgate.net

Ruthenium-Catalyzed Transformations: Ruthenium complexes are particularly valuable in dynamic kinetic resolution (DKR) processes for preparing chiral amino acid derivatives. thieme-connect.commdpi.com DKR combines the rapid, catalyst-induced racemization of a starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer at 100% yield. academie-sciences.fr Ruthenium catalysts, such as aminocyclopentadienyl complexes, are effective for the racemization of secondary alcohols and amines, which can be intermediates in the synthesis of more complex amino acid structures. mdpi.comacademie-sciences.fr These racemization catalysts are designed to be compatible with enzymes, like lipases, which perform the kinetic resolution step, typically an enantioselective acylation. mdpi.com

Other Catalytic Systems: The synthesis of chiral α-amino acid derivatives has also been achieved using other advanced catalytic systems. Chiral zirconium catalysts have been developed for the asymmetric Strecker synthesis, which involves the reaction of aldimines with a cyanide source. researchgate.net This three-component reaction can start from achiral aldehydes, amines, and hydrogen cyanide to produce enantiomerically pure α-amino acid precursors. researchgate.net Furthermore, bifunctional organocatalysts, such as thiourea-ammonium salts, have been used to promote reactions like the Michael addition to form functionalized nitrogen-containing heterocycles. mdpi.com

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener pathways for the synthesis of Acetic acid, (phenylimino)- and its derivatives. These methods aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Use of Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. ekb.egunivpancasila.ac.id These techniques can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often higher yields compared to conventional heating. researchgate.net For example, the Ullmann condensation to form N-phenylanthranilic acids has been performed under microwave irradiation in just one hour, compared to many hours required for classical heating. researchgate.net Similarly, ultrasound irradiation has been used to promote imine synthesis and Ullmann-Goldberg coupling reactions, providing good yields with simple work-up procedures. ekb.egresearchgate.net

Aqueous and Solvent-Free Reaction Media: A key principle of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is an ideal green solvent, and its use has been successfully implemented in copper-catalyzed N-arylation reactions. researchgate.netresearchgate.net The synthesis of N-phenylanthranilic acid derivatives has been efficiently carried out in water, which not only reduces environmental impact but can also simplify product isolation. researchgate.netresearchgate.net

An even more sustainable approach is the use of solvent-free reaction conditions. scirp.orgscirp.org The condensation of aldehydes and amines to form imines, a fundamental step in the synthesis of the target compound, can be performed by simply mixing the reagents, sometimes with the aid of pressure reduction to remove the water byproduct, eliminating the need for both a solvent and a catalyst. scirp.org These solvent-free methods are highly atom-economical and minimize waste generation. scirp.org

Catalyst Efficiency and Recyclability: The use of catalysts is inherently a green practice as it allows for reactions to proceed with greater efficiency and less waste. The development of highly active catalysts, such as the copper salts used in Ullmann couplings or the organocatalysts in phase-transfer reactions, means that only small, sub-stoichiometric amounts are needed. scispace.comresearchgate.net A further step towards sustainability is the development of recyclable catalysts. Organocatalysts, such as the Cinchona alkaloid derivatives, are particularly attractive in this regard as they are metal-free and can often be recovered and reused, reducing both cost and environmental burden. frontiersin.orgscispace.com

Spectroscopic Characterization and Structure Elucidation of Acetic Acid, Phenylimino

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. core.ac.uk For Acetic acid, (phenylimino)-, a suite of one-dimensional and two-dimensional NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the bonding framework. core.ac.ukrsc.org

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of Acetic acid, (phenylimino)- displays characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the glycine (B1666218) backbone, and the acidic proton of the carboxyl group. spectrabase.comrsc.org The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, while the methylene protons resonate as a singlet. The chemical shift of the N-H proton can vary and is often observed as a broad signal. rsc.orgcdnsciencepub.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov Distinct signals are observed for the carboxyl carbon, the aromatic carbons, and the methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment within the molecule. For instance, the carboxyl carbon resonates at a significantly downfield position due to the deshielding effect of the two oxygen atoms. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Phenylglycine Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.86 - 7.37 (multiplet) rsc.org 141 - 120.1 cdnsciencepub.com
Methylene CH₂ 4.73 (singlet) cdnsciencepub.com 39.6 cdnsciencepub.com

Note: Chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of molecules like Acetic acid, (phenylimino)-. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For Acetic acid, (phenylimino)-, COSY would show correlations between the N-H proton and the methylene protons, confirming their proximity in the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. core.ac.uk This allows for the direct assignment of the methylene carbon by correlating its signal with the signal of the attached methylene protons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. core.ac.uk This is a powerful tool for piecing together the molecular skeleton. For example, HMBC would show correlations from the methylene protons to the carboxyl carbon and to the carbons of the phenyl ring, thus connecting these different parts of the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional structure and conformation of the molecule.

The combined application of these 2D NMR techniques allows for a complete and detailed structural elucidation of Acetic acid, (phenylimino)-. rsc.org

Application of Cryogenic Probes and High-Field Magnets

The sensitivity and resolution of NMR experiments can be significantly enhanced by using cryogenic probes and high-field magnets. nih.govmdpi.com Cryogenic probes cool the detection electronics to very low temperatures, which dramatically reduces thermal noise and increases the signal-to-noise ratio. researchgate.net This allows for the analysis of smaller sample quantities or the acquisition of spectra in a shorter amount of time. pnas.org

High-field magnets, on the other hand, increase the separation between different NMR signals, leading to better resolution and reduced spectral overlap. nih.gov This is particularly beneficial for complex molecules with many overlapping signals in their NMR spectra. nih.gov The use of these advanced hardware components enables more detailed and precise structural analysis of compounds like Acetic acid, (phenylimino)-, especially when studying subtle conformational changes or interactions with other molecules. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govspectrabase.com

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of Acetic acid, (phenylimino)- exhibits several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com A broad absorption band in the region of 3200-2600 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibration. cdnsciencepub.com A strong, sharp absorption band around 1720-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. cdnsciencepub.commdpi.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. cdnsciencepub.com The N-H bending vibration can also be observed in the IR spectrum. mdpi.com

Table 2: Characteristic IR Absorption Bands for N-Phenylglycine

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3200-2600 (broad) cdnsciencepub.com
Amine N-H Stretch 3200-2800 mdpi.com
Carbonyl C=O Stretch 1720 cdnsciencepub.com

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govspectrabase.com While the C=O stretch is typically a strong band in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.govjst.go.jp For Acetic acid, (phenylimino)-, with a molecular formula of C₈H₉NO₂, the expected monoisotopic mass is approximately 151.06 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented by collision with an inert gas. acs.org The resulting fragmentation pattern provides valuable structural information. acs.orgnih.gov

A major fragmentation pathway for deprotonated N-phenylglycine is decarboxylation, which is the loss of CO₂. acs.org The analysis of the fragment ions can help to confirm the connectivity of the atoms within the molecule. acs.orgmassbank.eu For example, the observation of a fragment ion corresponding to the phenylamino (B1219803) group would support the proposed structure. massbank.eu

Table 3: Key Mass Spectrometry Data for N-Phenylglycine

Parameter Value Reference
Molecular Formula C₈H₉NO₂ nih.gov
Monoisotopic Mass 151.0633 g/mol nih.gov
Major Fragment (ESI-) Decarboxylation (-CO₂) acs.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass and elemental composition of a compound. europa.eu For Acetic acid, (phenylimino)-, which has a molecular formula of C₈H₉NO₂, the theoretical exact mass is 151.0633 g/mol . nih.gov HRMS analysis provides experimental mass values with high accuracy, typically within a few parts per million (ppm), confirming the elemental formula and distinguishing it from other isobaric compounds. The high resolution of this technique allows for the differentiation of ions with very similar mass-to-charge ratios, which is crucial for unambiguous identification. google.com

Table 1: HRMS Data for Acetic acid, (phenylimino)-

Parameter Value
Molecular Formula C₈H₉NO₂
Theoretical Exact Mass 151.0633 u
Monoisotopic Mass 151.0633285391 u massbank.jp

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is instrumental in determining the structure of ions by analyzing their fragmentation patterns upon collision-induced dissociation (CID). acs.orgnih.gov In the case of deprotonated N-phenylglycine, a major fragmentation pathway observed is decarboxylation, the loss of a CO₂ molecule. acs.orgnih.gov This process is a key characteristic in the MS/MS spectrum and aids in the structural confirmation of the molecule. acs.orgnih.gov

Further fragmentation of the decarboxylated ion can occur at higher collision energies, leading to the formation of other product ions. nih.gov The study of these fragmentation pathways provides detailed insights into the connectivity of atoms within the molecule. Automated MS/MS procedures can systematically generate fragmentation pathways for a range of masses, facilitating a comprehensive analysis. nih.gov The fragmentation graph of an ion, where nodes represent ion fragments and edges represent transitions, can be constructed to visualize these pathways. researchgate.net

Table 2: Key Fragmentation Data from MS/MS of Deprotonated N-phenylglycine

Precursor Ion (m/z) Major Fragment Ion Neutral Loss Fragmentation Pathway Reference
150.056 106.066 CO₂ (44 u) Decarboxylation massbank.jpacs.orgnih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used to generate ions for mass spectrometric analysis, particularly for compounds that are thermally labile or have low volatility. wikipedia.orgillinois.edu

Electrospray Ionization (ESI) is well-suited for polar molecules and operates by creating a fine spray of charged droplets from which solvent evaporates, leading to the formation of gas-phase ions. illinois.edu For Acetic acid, (phenylimino)-, ESI can be used in both positive and negative ion modes. In negative ion mode, deprotonated molecules [M-H]⁻ are readily formed. nih.govnih.gov The addition of weak acids like acetic acid to the mobile phase can, in some cases, enhance the negative ion ESI response. nih.govnih.gov ESI is considered a soft ionization technique because it typically results in minimal fragmentation in the ion source. europa.eu

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is effective for a wide range of compounds, including less polar and thermally stable molecules with molecular weights generally below 1500 Da. wikipedia.org In APCI, the sample is vaporized and then ionized through ion-molecule reactions at atmospheric pressure. wikipedia.org This technique often produces singly charged ions, simplifying the resulting mass spectrum. creative-proteomics.com APCI is particularly useful for analytes that are not sufficiently polar for ESI. wikipedia.org For the analysis of primary aromatic amines, APCI has been shown to provide better responses and be less susceptible to matrix effects compared to ESI. nih.gov

X-ray Crystallography for Definitive Molecular Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. rsc.org This technique involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms within the crystal lattice. researchgate.net For N-phenylglycine, X-ray diffraction studies have been conducted to elucidate its crystal structure. researchgate.netrcsb.org

The crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scispace.com In the solid state, molecules of Acetic acid, (phenylimino)- are linked by hydrogen bonds, forming infinite chains. scispace.com The crystalline domain of poly(N-phenylglycine) has been reported to belong to an orthorhombic crystal lattice. researchgate.net

Table 3: Crystallographic Data for a Related Phenylglycine Derivative

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group P2₁/c (for a related Schiff base) researchgate.net
a (Å) 7.15 researchgate.net
b (Å) 8.00 researchgate.net
c (Å) 11.99 researchgate.net

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula and purity of a synthesized compound. ajgreenchem.com For Acetic acid, (phenylimino)- (C₈H₉NO₂), the theoretical elemental composition can be calculated and compared with experimental values obtained from CHN analysis. mdpi.com A close agreement between the calculated and found values provides strong evidence for the compound's identity and purity. ajgreenchem.com

Table 4: Theoretical vs. Experimental Elemental Analysis for a Phenylglycine Derivative

Element Theoretical % Experimental % (Example) Reference
C 63.57 64.81 ajgreenchem.com
H 6.00 7.79 ajgreenchem.com
N 9.27 6.88 ajgreenchem.com

Note: The experimental values are from a study on N-Glycine derivatives and serve as an illustrative example of the data obtained from elemental analysis. ajgreenchem.com

Reactivity and Reaction Mechanisms of Acetic Acid, Phenylimino

Fundamental Reactivity of the Imino (C=N) Group in Acetic Acid Derivatives

The imino group, characterized by a carbon-nitrogen double bond, is a key locus of reactivity in Acetic acid, (phenylimino)-. This functional group is electronically analogous to a carbonyl group, with the nitrogen atom being less electronegative than oxygen, which influences its reactivity. The carbon atom of the imino group is electrophilic and susceptible to attack by nucleophiles.

The reactivity of the imino group in related acetic acid derivatives can be observed in several reaction types:

Nucleophilic Addition: The imino group can undergo addition reactions. For instance, in a cyanide-catalyzed imino-Stetter reaction, aldimines derived from 2-aminocinnamic acid derivatives react with α,β-unsaturated aldehydes, showcasing the imino group's ability to accept a nucleophilic attack as part of a conjugate addition. acs.org

Intramolecular Cyclization: The imino group can participate in intramolecular reactions. In the synthesis of substituted indazole acetic acids, a pendent imino group can engage in an intramolecular capture of a nitroso intermediate, leading to the formation of a new heterocyclic ring. diva-portal.org This highlights the nucleophilic character of the imino nitrogen itself under certain conditions.

Reduction: The C=N double bond can be reduced to a C-N single bond, converting the imino compound into a secondary amine. This is a common transformation for imines, typically achieved using reducing agents like sodium borohydride.

The phenyl group attached to the nitrogen atom modulates the reactivity of the imino group through electronic effects. The delocalization of the nitrogen's lone pair of electrons into the aromatic ring can influence the nucleophilicity of the nitrogen and the electrophilicity of the imino carbon.

Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Salt Formation)

The carboxylic acid group (-COOH) in Acetic acid, (phenylimino)- exhibits its characteristic suite of reactions, providing a versatile handle for synthetic modifications.

Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters. smolecule.comlibretexts.org This reaction, known as Fischer esterification, is a reversible process where the protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. wikipedia.org The synthesis of various esters of related phenylamino-oxo-acetic acids has been documented. google.com Esterification is a common strategy, for example, in the creation of prodrugs from acidic parent compounds. smolecule.com

Amidation: The carboxylic acid can be converted into an amide by reacting with an amine. smolecule.comcymitquimica.com Direct amidation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov However, the reaction can be facilitated by using coupling agents to activate the carboxylic acid or by performing the reaction at high temperatures to drive off water. nih.gov For example, direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives has been successfully catalyzed by nickel(II) chloride. nih.gov Another approach involves the initial conversion of the acid to a more reactive derivative like an acyl chloride. smolecule.com

Salt Formation: As a carboxylic acid, Acetic acid, (phenylimino)- can donate a proton to a base to form a carboxylate salt. cymitquimica.com For instance, reaction with a base like sodium hydroxide (B78521) would yield sodium (phenylimino)acetate. The formation of sodium salts of related 2-(phenylamino)phenylacetic acid derivatives is a common practice, often used to improve solubility in aqueous media. google.com This property is also utilized in purification procedures, where the compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid. google.comambeed.com

Anodic Oxidation Mechanisms of (Phenylimino)methylphenoxy Acetic Acids

The electrochemical oxidation of carboxylic acids, a process with a long history dating back to Kolbe's work, can proceed through different mechanisms depending on the molecular structure and reaction conditions. upb.ro Studies on {2-[(phenylimino)methyl]phenoxy}acetic acid, a derivative of the title compound, reveal a fascinating interplay of factors that direct the reaction toward specific products. upb.roupb.roresearchgate.net

Anodic oxidation of carboxylic acids can follow two primary pathways: a one-electron oxidation that leads to a radical intermediate (the Kolbe mechanism), or a two-electron oxidation that generates a carbocation intermediate (the non-Kolbe or Hofer-Moest reaction). upb.rosoton.ac.uk

In the case of {2-[(phenylimino)methyl]phenoxy}acetic acid, the formation of a carbocation via a two-electron oxidation is a key mechanistic step, particularly on graphite (B72142) anodes. upb.ro The proposed mechanism involves the initial oxidation of the carboxylate to form a carboxyl radical, which then rapidly loses carbon dioxide to form an alkyl radical. This radical is then oxidized further at the anode to yield a carbocation. soton.ac.uk

The stabilization of this carbocation intermediate is crucial in determining the reaction's outcome. For phenoxyacetic acid derivatives, the adjacent ether oxygen atom can effectively stabilize the carbocation through resonance (conjugation). upb.ro This stabilization favors the non-Kolbe pathway, leading to products derived from the trapping of the carbocation by the solvent. upb.ro In N,N-dimethylformamide (DMF), the carbocation formed from the anodic oxidation of {2-[(phenylimino)methyl]phenoxy}acetic acid undergoes an intramolecular cyclization to form 6H-dibenzo[b,f] upb.roacs.orgoxazocine. upb.ro

The choice of electrode material and the solvent system has a profound impact on the selectivity of the anodic oxidation process. Research on {2-[(phenylimino)methyl]phenoxy}acetic acid and the parent phenoxyacetic acid has demonstrated that these parameters can be tuned to favor either Kolbe or non-Kolbe products. upb.ro

Electrode Material:

Platinum Anode: On platinum, the anodic oxidation of phenoxyacetic acid in methanol (B129727) predominantly yields the Kolbe dimerization product, 1,2-diphenoxyethane. upb.ro Platinum is generally known to favor radical pathways.

Graphite Anode: In contrast, using a graphite anode under the same conditions leads to the non-Kolbe product, methoxymethoxybenzene, with very high selectivity. upb.ro Graphite surfaces are believed to better stabilize the intermediate carbocation, thus promoting the two-electron oxidation pathway. upb.rosoton.ac.uk

Solvent System: The solvent not only provides the reaction medium but can also act as a nucleophile, trapping the carbocation intermediate.

In alcoholic solvents like methanol , ethylene glycol (EG) , and diethylene glycol (DEG) , the anodic oxidation on graphite yields the corresponding ethers. upb.ro This gives the method preparative value for synthesizing various ethers.

In N,N-dimethylformamide (DMF) , which is a non-nucleophilic solvent, the carbocation intermediate undergoes an intramolecular reaction, leading to a cyclized product. upb.ro

The table below summarizes the findings from the anodic oxidation of phenoxyacetic acid derivatives, illustrating the influence of the reaction conditions. upb.ro

Carboxylic AcidAnode MaterialSolventMajor Product Type
Phenoxyacetic acidPlatinumMethanolKolbe Dimer (1,2-diphenoxyethane)
Phenoxyacetic acidGraphiteMethanolNon-Kolbe Ether (methoxymethoxybenzene)
Phenoxyacetic acidGraphiteEthylene GlycolNon-Kolbe Ether
{2-[(phenylimino)methyl]phenoxy}acetic acidGraphiteDMFIntramolecular Cyclization Product

Mechanistic Studies of Related Imino and Amino Acetic Acid Reactions

The reactivity of Acetic acid, (phenylimino)- is also informed by mechanistic studies of similar compounds where fundamental processes like proton transfer and catalysis play a central role.

Proton Transfer: Proton transfer is a fundamental step in many reactions involving amino and imino acids. In aqueous solution, amino acids exist as zwitterions through an internal proton transfer, and similar tautomeric equilibria can exist for imino acids. rsc.org Computational studies on 2-hydroxy-2-iminoacetic acid have analyzed the intramolecular double proton transfer process that converts it to 2-amino-2-oxoacetic acid, highlighting the energetic landscape of such transformations. acs.org The kinetics of proton transfer at the amino group of various amino acids have been shown to be diffusion-controlled. rsc.org In more complex mechanisms, such as the Strecker synthesis of amino acids, proton transfer along hydrogen-bonded networks involving water molecules is crucial for the reaction to proceed. beilstein-journals.org

Acid/Base Catalysis: Chemical reactions can be significantly accelerated by the presence of an acid or a base. wikipedia.org

Acid Catalysis: In reactions like esterification, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile and facilitating the reaction. wikipedia.org The synthesis of imines, such as methyl (E)-3-(phenylimino)butanoate from aniline (B41778) and methyl acetoacetate, is often catalyzed by the addition of a small amount of acid, like acetic acid. mdpi.com

Base Catalysis: General base catalysis is important in reactions like the aminolysis of esters, where a base assists in deprotonating the attacking nucleophile, increasing its reactivity. wisc.edu

Bifunctional Acid-Base Catalysis: Some reactions benefit from catalysts that have both acidic and basic sites. acs.org In the nitroaldol (Henry) reaction, bifunctional catalysts can activate both the aldehyde (via the acid site) and the nitroalkane (via the base site) simultaneously, leading to enhanced reaction rates. acs.org The influence of an imino proton's pKa on catalytic activity has been demonstrated in enzyme-mimicking systems, supporting the role of general acid-base catalysis in proton transfer at the catalytic site. nih.gov

The interplay of these proton transfer and catalytic effects governs the reaction kinetics and determines the predominant mechanistic pathways for reactions involving the imino and carboxylic acid functionalities.

Insights into Concerted and Stepwise Mechanisms

The reactivity of "Acetic acid, (phenylimino)-" can be rationalized through the lens of competing concerted and stepwise reaction mechanisms. The specific pathway that predominates is highly dependent on the nature of the reacting partner, the solvent, and the presence of catalysts. Pericyclic reactions, such as cycloadditions, are prime examples where this mechanistic dichotomy is observed. While a concerted mechanism, characterized by a single transition state and the simultaneous formation and breaking of bonds, is often considered the archetypal pathway for many pericyclic reactions, stepwise processes involving discrete intermediates are also highly plausible, particularly for polarized systems like imines. researchgate.netdiva-portal.orgtsijournals.com

In a concerted mechanism, the stereochemistry of the reactants is directly translated into the products in a highly specific manner. nih.gov For instance, in a hypothetical [2+2] cycloaddition, a concerted pathway would lead to a predictable stereochemical outcome. acs.org Conversely, a stepwise mechanism proceeds through one or more intermediates, such as zwitterions or diradicals. researchgate.net The formation of these intermediates allows for the possibility of bond rotation before the final ring closure, which can lead to a loss of stereospecificity or the formation of a mixture of stereoisomers. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating the nuanced energy landscapes of these competing pathways. researchgate.net Such studies can map the potential energy surface, locating and characterizing the energies of transition states and any potential intermediates. For reactions involving imines, it has been shown that the polarity of the solvent can play a crucial role in dictating the mechanism. researchgate.net Polar solvents can stabilize charged, zwitterionic intermediates, thereby favoring a stepwise pathway, whereas gas-phase or nonpolar solvent conditions might favor a more concerted, though often highly asynchronous, route. researchgate.net

The table below illustrates a hypothetical comparison of calculated activation barriers for a cycloaddition reaction of "Acetic acid, (phenylimino)-" proceeding through either a concerted or a stepwise mechanism, based on typical findings in related systems.

Table 1: Hypothetical Activation Energies for Concerted vs. Stepwise Cycloaddition

Reaction PathwayTransition State/IntermediateSolventCalculated Activation Energy (kcal/mol)
ConcertedSingle Transition State (TSconc)Nonpolar25
StepwiseFirst Transition State (TS1step)Nonpolar28
Intermediate (Intstep)Nonpolar22
Second Transition State (TS2step)Nonpolar10
ConcertedSingle Transition State (TSconc)Polar26
StepwiseFirst Transition State (TS1step)Polar23
Intermediate (Intstep)Polar15
Second Transition State (TS2step)Polar8

Note: The data in this table is illustrative and intended to represent typical computational findings for similar reactive systems. It demonstrates how a polar solvent could lower the activation barrier for a stepwise pathway by stabilizing the intermediate.

The stereochemical outcome of a reaction is another key indicator. nih.gov A reaction that proceeds with high stereospecificity, where a specific stereoisomer of the reactant yields a single stereoisomer of the product, is often indicative of a concerted process. nih.gov In contrast, a stepwise reaction that forms an intermediate capable of rotation around single bonds may lead to a mixture of product stereoisomers, indicating a non-stereospecific pathway. acs.org For instance, in the Staudinger reaction between ketenes and imines, the observed cis/trans selectivity is often rationalized by a two-step mechanism involving a zwitterionic intermediate, where the stereochemical outcome is determined by the kinetics of ring closure versus bond rotation. acs.org

The table below summarizes the key characteristics that help differentiate between concerted and stepwise mechanisms in the context of "Acetic acid, (phenylimino)-" reactivity.

Table 2: Mechanistic Indicators for Concerted and Stepwise Pathways

FeatureConcerted MechanismStepwise Mechanism
Intermediates None, proceeds through a single transition state.One or more discrete intermediates (e.g., zwitterion, diradical).
Stereochemistry Typically stereospecific. The stereochemistry of the reactants dictates the product stereochemistry. nih.govCan be non-stereospecific. Loss of stereochemical information may occur due to rotation in the intermediate. acs.org
Solvent Effects Less sensitive to solvent polarity.Highly sensitive to solvent polarity. Polar solvents can stabilize charged intermediates, favoring this pathway. researchgate.net
Kinetic Isotope Effects Isotope effects from multiple positions are often multiplicative. nih.govAn isotope effect may only be observed for the rate-determining step. nih.gov
Computational Profile A single energy barrier on the reaction coordinate.Multiple transition states and a distinct energy minimum corresponding to the intermediate.

Theoretical and Computational Chemistry of Acetic Acid, Phenylimino

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in Acetic acid, (phenylimino)- and its spectroscopic signatures. These methods offer a powerful lens to examine the molecule at the subatomic level.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometries and Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It is particularly effective in predicting the molecular geometries and spectroscopic parameters of organic compounds like Acetic acid, (phenylimino)-. mdpi.comphyschemres.org DFT calculations, often employing hybrid functionals such as B3LYP, can accurately determine bond lengths, bond angles, and dihedral angles. bohrium.comscience.gov These geometric parameters are crucial for understanding the molecule's conformation and steric properties.

For instance, DFT calculations can reveal whether the phenyl group and the iminoacetic acid moiety are coplanar or twisted, which significantly influences the molecule's electronic properties and reactivity. The selection of the basis set, such as 6-311++G(d,p), is critical for the accuracy of these predictions. nih.govepstem.net

Furthermore, DFT is instrumental in predicting various spectroscopic parameters. mdpi.com Calculated vibrational frequencies from DFT can be correlated with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes to different functional groups within the molecule. nih.govrsc.org Similarly, DFT can predict NMR chemical shifts, aiding in the interpretation of ¹H and ¹³C NMR spectra. science.gov The Time-Dependent DFT (TD-DFT) method can be used to calculate electronic absorption spectra, providing insights into the molecule's UV-Vis characteristics and the nature of its electronic transitions. mdpi.com

Table 1: Predicted Spectroscopic Data for Acetic Acid, (phenylimino)- Derivatives using DFT
DerivativeMethodPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted Energy Gap (eV)
(E)-2-nitro-4-[(phenylimino)methyl]phenolDFT---
2-(4-Cyanophenylamino) acetic acidDFT/B3LYP/6–311++G(d,p)-6.2056-1.29014.9155 nih.gov

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) in Energetic and Conformational Analysis

For higher accuracy in energetic and conformational analysis, ab initio and post-Hartree-Fock methods are employed. pku.edu.cnnumberanalytics.com Unlike DFT, which relies on approximating the exchange-correlation functional, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach but neglects electron correlation, which can be a significant limitation. numberanalytics.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), systematically improve upon the HF method by including electron correlation. mdpi.com These methods are considered the "gold standard" for high-accuracy calculations of molecular energies and are crucial for detailed conformational analysis. mdpi.com

For Acetic acid, (phenylimino)-, these methods can be used to:

Determine the relative energies of different conformers: This helps identify the most stable three-dimensional structure of the molecule.

Calculate rotational barriers: For example, the energy barrier for the rotation of the phenyl group relative to the imino group can be accurately computed.

Investigate intermolecular interactions: The binding energies of dimers or complexes involving Acetic acid, (phenylimino)- can be calculated with high precision. mdpi.com

A computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid utilized the MP2 level of theory to investigate the reaction mechanism, highlighting the power of such methods in understanding related systems. nih.gov

Mechanistic Pathway Investigations through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Transition State Analysis and Activation Energy Calculations

Understanding the mechanism of a chemical reaction involving Acetic acid, (phenylimino)- requires the identification of transition states (TS) and the calculation of activation energies. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. wikipedia.org

Computational methods like DFT and ab initio calculations are used to locate the geometry of the transition state. openchemicalengineeringjournal.com Once the TS structure is found, its energy can be calculated. The activation energy (Ea) is the difference in energy between the reactants and the transition state. wikipedia.org A lower activation energy implies a faster reaction rate.

For reactions involving Acetic acid, (phenylimino)-, such as its formation or decomposition, computational chemists can model the step-by-step process, identify all relevant intermediates and transition states, and calculate the corresponding energy barriers. openchemicalengineeringjournal.com This provides a detailed picture of the reaction pathway and helps to determine the rate-limiting step. For example, studies on the decomposition of acetic acid have utilized DFT to determine activation barriers for dehydration and decarboxylation reactions. openchemicalengineeringjournal.com

Reaction Complex Stability and Local Reactivity Analysis

Local reactivity analysis helps to predict which parts of a molecule are most likely to be involved in a chemical reaction. Descriptors such as Fukui functions and local softness, derived from DFT, can identify the most nucleophilic and electrophilic sites within Acetic acid, (phenylimino)-. researchgate.netnih.gov For instance, the nitrogen atom of the imino group might be identified as a nucleophilic center, while the carbonyl carbon could be an electrophilic center. This information is invaluable for predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP) Maps and Analysis of Non-Covalent Interactions

The distribution of charge within a molecule plays a crucial role in its chemical behavior. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de

MEP maps use a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netpearson.com Green and yellow represent areas with intermediate potential. For Acetic acid, (phenylimino)-, the MEP map would likely show a negative potential around the oxygen atoms of the carboxyl group and a positive potential around the acidic hydrogen. pearson.com

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for understanding the structure and function of molecules in the condensed phase and in biological systems. arxiv.orgmdpi.com Computational methods are essential for characterizing these weak interactions.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the existence of different tautomeric forms of Acetic acid, (phenylimino)-, also known as N-phenylglycine, are crucial for understanding its chemical behavior and reactivity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Conformational Analysis

Theoretical studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in exploring the conformational landscape of Acetic acid, (phenylimino)-. These investigations have revealed a complex potential energy surface with multiple stable conformers.

One detailed computational study identified seventeen distinct minima on the potential energy surface of α-phenylglycine. researchgate.netconicet.gov.ar These conformers can be categorized into four main types based on the nature of the dominant intramolecular interactions that stabilize their structures:

Type I: Stabilized by N-H···O=C hydrogen bonds.

Type II: Characterized by a strong O-H···N hydrogen bond.

Type III: Stabilized by weak N-H···O-H hydrogen bonds.

Type IV: Featuring a C=O···H-C interaction.

Despite the large number of predicted conformers, experimental studies using techniques like Fourier transform microwave spectroscopy and matrix isolation infrared spectroscopy have identified a smaller number of conformers present under specific conditions. researchgate.netconicet.gov.arnih.gov For instance, in a supersonic expansion, two conformers were detected. The most stable of these is stabilized by a combination of N-H···O=C and N-H···π intramolecular hydrogen bonds, along with a cis-COOH arrangement. nih.gov The other observed conformer is characterized by an O-H···N hydrogen bond. nih.gov In cryogenic matrices, only three conformers were observed: the ground state conformer (ICa) and two other forms (ICc and IITa). researchgate.netconicet.gov.ar

The relative energies and populations of these conformers are influenced by both energetic and entropic factors. The strong intramolecular O-H···N hydrogen bond in type II conformers, for example, significantly reduces the molecule's conformational mobility, thereby decreasing its entropy. researchgate.netconicet.gov.ar

Table 1: Classification of Acetic acid, (phenylimino)- Conformers Based on Intramolecular Interactions

Conformer TypeDominant Intramolecular Interaction
Type I N-H···O=C hydrogen bond
Type II O-H···N hydrogen bond
Type III N-H···O-H hydrogen bond
Type IV C=O···H-C interaction

This table summarizes the major types of intramolecular interactions that define the different conformers of Acetic acid, (phenylimino)- as identified in theoretical studies. researchgate.netconicet.gov.ar

Tautomerism Studies

Acetic acid, (phenylimino)- can exist in different tautomeric forms, primarily the neutral form and the zwitterionic form. The equilibrium between these tautomers is a key factor in its chemical properties and biological activity.

Computational models have been used to predict the distribution of these species under different conditions, such as varying pH. epa.govepa.gov These studies have shown that the N-phenyl substitution in glycine (B1666218) significantly affects the pKa of the amino group due to resonance effects. epa.govepa.gov This results in the amine and carboxylic acid functionalities having comparable affinities for a proton, leading to a complex interplay between the neutral, zwitterionic, positively charged, and negatively charged species in solution. epa.govepa.gov

The zwitterionic form of L-α-phenylglycine is explicitly mentioned as a tautomer of the neutral form. nih.gov While detailed computational studies on the tautomerization of Acetic acid, (phenylimino)- itself are not as prevalent as for simpler amino acids like glycine, the principles of proton transfer and the influence of solvent are expected to be similar. nih.gov For glycine, theoretical studies have detailed the mechanism of intramolecular proton transfer in aqueous solution, providing insights into the activation energies and the role of water molecules in stabilizing the transition state. nih.gov

Table 2: Major Tautomeric and Ionic Species of Acetic acid, (phenylimino)-

SpeciesDescription
Neutral Both the amino and carboxylic acid groups are in their non-ionized forms.
Zwitterion The amino group is protonated (-NH2+-) and the carboxylic acid group is deprotonated (-COO-).
Cationic The amino group is protonated, and the carboxylic acid group is in its neutral form.
Anionic The amino group is in its neutral form, and the carboxylic acid group is deprotonated.

This table describes the main tautomeric and ionic forms of Acetic acid, (phenylimino)- that can exist in solution. epa.govepa.gov

Ligand Chemistry and Metal Complexation of Acetic Acid, Phenylimino Derivatives

Coordination Modes of (Phenylimino)acetic Acid Ligands

(Phenylimino)acetic acid and its derivatives are versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions stems from the presence of multiple donor atoms. The primary coordination sites are the nitrogen atom of the imine group (C=N) and the oxygen atoms of the deprotonated carboxylate group (-COO⁻). uobaghdad.edu.iqjcsp.org.pk The lone pair of electrons on the imine nitrogen and the negative charge on the carboxylate oxygen make them effective Lewis bases, readily donating electron density to a metal center.

Studies on Schiff bases derived from the condensation of o-phenylenediamine (B120857) and glyoxylic acid, such as [2-(carboxy methylene-amino)-phenyl imino] acetic acid, show that the ligand typically coordinates to metal ions through two imine nitrogen atoms and two carboxylate oxygen atoms. uobaghdad.edu.iq This coordination behavior is confirmed through spectroscopic analysis, particularly infrared (IR) spectroscopy. A shift in the characteristic stretching frequencies of the C=N (imine) and COO⁻ (carboxylate) groups upon complexation provides direct evidence of their involvement in bonding with the metal ion. uobaghdad.edu.iqaip.org

Bidentate, Tridentate, and Polydentate Coordination Geometries

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. (Phenylimino)acetic acid derivatives can exhibit various coordination modes, acting as bidentate, tridentate, or even polydentate ligands depending on the specific structure of the ligand and the reaction conditions. scispace.comresearchgate.netscirp.orglibretexts.org

Bidentate Coordination: In its simplest form, a (phenylimino)acetic acid derivative can act as a bidentate ligand. For instance, in some complexes, coordination occurs through the imine nitrogen and one oxygen atom of the carboxylate group. researchgate.net Ligands such as (2-Amino-phenylimino)-acetic acid, formed from glyoxylic acid and o-phenylenediamine, can also demonstrate bidentate behavior. researchgate.netrdd.edu.iq

Tridentate and Polydentate Coordination: More complex derivatives can exhibit higher denticity. For example, a Schiff base ligand derived from 2-aminophenol (B121084) and a quinoline (B57606) derivative coordinates in a tridentate fashion via the azomethine nitrogen and two phenolic oxygen atoms. scirp.org The ligand [2-(carboxy methylene-amino)-phenyl imino] acetic acid, synthesized from a 1:2 condensation of o-phenylenediamine with glyoxylic acid, acts as a tetradentate ligand, coordinating with a central metal ion through two imine nitrogens and two deprotonated carboxylate oxygens. uobaghdad.edu.iq Similarly, other complex Schiff bases can behave as dibasic tetradentate ligands with an ONNO donor sequence. scispace.com

The flexibility in coordination modes allows these ligands to form a variety of complex structures with different metal ions, influencing the resulting geometry and chemical properties of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (phenylimino)acetic acid derivatives is typically achieved by reacting the ligand with a corresponding metal salt in an appropriate solvent. uobaghdad.edu.iqrdd.edu.iq A common method involves adding a hot ethanolic solution of the metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) to a hot ethanolic solution of the ligand. uobaghdad.edu.iqrdd.edu.iq The mixture is often refluxed for a period, and upon cooling, the metal complex precipitates out. rdd.edu.iq The resulting solid is then filtered, washed with solvents like ethanol (B145695) and methanol (B129727), and dried. uobaghdad.edu.iq For instance, the Schiff base [2-(carboxy methylene-amino)-phenyl imino] acetic acid (L) has been used to synthesize complexes with Co(II), Ni(II), Cu(II), Cd(II), Hg(II), and Pb(II). uobaghdad.edu.iq

Stoichiometric and Molar Ratio Studies in Complex Formation

Determining the stoichiometry of a metal complex, which is the molar ratio of the metal to the ligand (M:L), is a fundamental step in its characterization. uobabylon.edu.iq This is often accomplished using techniques like elemental analysis and the molar ratio method in solution. uobaghdad.edu.iquobabylon.edu.iq

Elemental analysis provides the percentage composition of elements (C, H, N) in the complex, which can be compared with the theoretical values for proposed stoichiometries. scirp.org For many complexes of (phenylimino)acetic acid derivatives, a 1:1 metal-to-ligand ratio is commonly observed. uobaghdad.edu.iqscispace.comscirp.orgsciencescholar.us For example, complexes of Co(II), Ni(II), Cu(II), Cd(II), Hg(II), and Pb(II) with [2-(carboxy methylene-amino)-phenyl imino] acetic acid have been found to possess a 1:1 (M:L) stoichiometry. uobaghdad.edu.iq

The molar ratio method, a spectrophotometric technique, is also used to confirm the stoichiometry in solution. In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied, and the resulting absorbance is measured. The plot of absorbance versus the mole ratio of ligand to metal typically shows a break or change in slope at the ratio corresponding to the complex in solution, which has been used to confirm a 1:1 ratio for Cu(II) and Cd(II) complexes. uobaghdad.edu.iq However, other stoichiometries, such as 1:2 (M:L), have also been reported for different Schiff base ligands. bhu.ac.infudutsinma.edu.ng

Determination of Geometrical Structures (e.g., Octahedral, Square Planar, Tetrahedral)

The geometrical structure of these metal complexes is elucidated through a combination of spectroscopic methods (UV-Visible and IR) and magnetic susceptibility measurements. uobaghdad.edu.iqscispace.com The coordination number and the nature of the metal ion and ligand dictate whether the resulting geometry is octahedral, square planar, or tetrahedral.

For complexes synthesized with [2-(carboxy methylene-amino)-phenyl imino] acetic acid, it was found that the Co(II), Ni(II), Cd(II), Hg(II), and Pb(II) complexes adopt an octahedral geometry, while the Cu(II) complex is square planar. uobaghdad.edu.iq The octahedral geometry for the Co(II) and Ni(II) complexes is often supported by the presence of coordinated water molecules, leading to a general formula of [ML(H₂O)₂]. uobaghdad.edu.iqresearchgate.net In other systems involving tetradentate Schiff base ligands, Cu(II) and Ni(II) complexes have been found to be square planar, while Co(II), Mn(II), and Fe(III) complexes are octahedral. scispace.com Tetrahedral geometries have also been suggested for certain Cd(II) and Hg(II) complexes. researchgate.net

Table 1: Geometries of Metal Complexes with (Phenylimino)acetic Acid Derivatives
Metal IonLigandProposed GeometryReference
Co(II)[2-(carboxy methylene-amino)-phenyl imino] acetic acidOctahedral uobaghdad.edu.iq
Ni(II)[2-(carboxy methylene-amino)-phenyl imino] acetic acidOctahedral uobaghdad.edu.iq
Cu(II)[2-(carboxy methylene-amino)-phenyl imino] acetic acidSquare Planar uobaghdad.edu.iq
Cd(II)[2-(carboxy methylene-amino)-phenyl imino] acetic acidOctahedral uobaghdad.edu.iq
Ni(II)Unsymmetrical Tetradentate Schiff BaseSquare Planar scispace.com
Fe(III)Unsymmetrical Tetradentate Schiff BaseOctahedral scispace.com
Cd(II)(2-Amino-phenylimino)-acetic acidTetrahedral researchgate.net

Magnetic Moment and Conductivity Measurements for Electronic Structure Elucidation

Magnetic moment and molar conductivity measurements are crucial for understanding the electronic structure and bonding in metal complexes. rdd.edu.iqdoaj.org

Magnetic Moment: The effective magnetic moment (μ_eff), measured at room temperature, provides information about the number of unpaired electrons in the metal center. This data helps in distinguishing between different possible geometries. For example, a Co(II) (d⁷) complex with a magnetic moment of 4.90 B.M. is indicative of a high-spin state with three unpaired electrons, consistent with an octahedral environment. uobaghdad.edu.iqjournalijar.com A Ni(II) (d⁸) complex with a magnetic moment of 3.20 B.M. suggests two unpaired electrons, also consistent with an octahedral geometry. uobaghdad.edu.iq In contrast, a Cu(II) (d⁹) complex with a magnetic moment of 1.90 B.M., corresponding to one unpaired electron, is characteristic of a square planar configuration. uobaghdad.edu.iq Co(II) and Ni(II) complexes with magnetic moments in the range of 2.92-3.24 B.M. have been assigned a square planar geometry. fudutsinma.edu.ng

Molar Conductivity: Molar conductivity measurements of the complexes in a solvent like water or DMF help determine whether they are electrolytes or non-electrolytes. uobaghdad.edu.iqfudutsinma.edu.ng High molar conductance values, for instance in the range of 130-180 S·cm²·mol⁻¹, indicate an electrolytic nature, suggesting that some ions are not directly coordinated to the metal and are free in solution. uobaghdad.edu.iq Conversely, low conductivity values (e.g., 4.51-11.31 Ω⁻¹cm²mol⁻¹) suggest that the complexes are non-electrolytic, meaning the anions are coordinated to the metal center. scirp.orgfudutsinma.edu.ng

Table 2: Magnetic Moment and Molar Conductivity Data for Selected Metal Complexes
ComplexMagnetic Moment (B.M.)Inferred Geometry/Spin StateMolar Conductance (S·cm²·mol⁻¹)NatureReference
[LCo(H₂O)₂]4.90High-spin Octahedral140Electrolytic (1:1) uobaghdad.edu.iq
[LNi(H₂O)₂]3.20Octahedral130Electrolytic (1:1) uobaghdad.edu.iq
[LCu]·3H₂O1.90Square Planar180Electrolytic (1:1) uobaghdad.edu.iq
Co(II) Complex2.92Square Planar4.51Non-electrolytic fudutsinma.edu.ng
Ni(II) Complex3.24Square Planar11.31Non-electrolytic fudutsinma.edu.ng
Mn(II) Complex5.72Paramagnetic14.89Non-electrolytic scirp.org

Applications of (Phenylimino)acetic Acid Metal Complexes in Non-Biological Catalysis

Metal complexes derived from (phenylimino)acetic acid and related Schiff base ligands have garnered interest as catalysts in various organic transformations due to their stability and tunable electronic and steric properties. jcsp.org.pkyok.gov.tr

Ruthenium(III) complexes bearing phenoxy-imine Schiff base ligands have been investigated as catalysts for oxidation reactions. jcsp.org.pk Preliminary studies have shown that these complexes can effectively catalyze the epoxidation of cyclohexane. The high conversion rates observed in these reactions highlight the potential of these ruthenium complexes in facilitating important oxidative transformations. jcsp.org.pk Ruthenium complexes, in general, are widely employed as catalysts in a variety of redox reactions, including hydrogen transfer and epoxidation of olefins. jcsp.org.pk

In another application, a polymer-supported copper(II) complex derived from a salicylaldehyde (B1680747) Schiff base has been successfully used as a heterogeneous catalyst. academie-sciences.fr This catalyst was found to be efficient in promoting the one-pot, three-component Mannich reaction, which is a crucial carbon-carbon bond-forming reaction in organic synthesis. The catalyst demonstrated the advantage of being recoverable by simple filtration and reusable for multiple reaction cycles, which is a significant benefit for sustainable chemical processes. academie-sciences.fr

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Future research could focus on the following areas:

Catalytic Approaches: Investigating novel catalysts, including organocatalysts and transition metal catalysts, could lead to milder reaction conditions and improved selectivity. For instance, the use of aniline (B41778) as a nucleophilic catalyst has been shown to be effective in speeding up imine formation in aqueous media. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of scalability, safety, and process control for the synthesis of Acetic acid, (phenylimino)-.

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could potentially accelerate the reaction rate and improve yields compared to conventional heating methods.

Biocatalysis: The use of enzymes to catalyze the formation of the imine linkage could offer a highly selective and environmentally friendly synthetic route. acs.org

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesResearch Focus
Novel Catalysis Milder conditions, higher selectivity, improved yields.Development of new organocatalysts and transition metal complexes.
Flow Chemistry Enhanced scalability, safety, and process control.Optimization of reactor design and reaction parameters.
Microwave-Assisted Synthesis Reduced reaction times, increased yields.Investigation of solvent and catalyst compatibility with microwave conditions.
Biocatalysis High selectivity, environmentally friendly.Identification and engineering of suitable enzymes.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of Acetic acid, (phenylimino)- is crucial for optimizing its synthesis and exploring its reactivity. The formation of the imine bond from an aldehyde or ketone and a primary amine is a well-established reaction, proceeding through a multistep mechanism involving nucleophilic addition, proton transfer, and dehydration. libretexts.orgmasterorganicchemistry.com

Future mechanistic studies could delve into:

Kinetics and Thermodynamics: Detailed kinetic studies under various conditions (pH, temperature, solvent) would provide valuable data for optimizing the synthesis. researchgate.net Thermodynamic calculations could help in understanding the equilibrium of the reaction.

Intermediate Characterization: The identification and characterization of reaction intermediates, such as the carbinolamine, would provide direct evidence for the proposed mechanism. Spectroscopic techniques like NMR and mass spectrometry could be employed for this purpose.

Catalyst Role: A thorough investigation into the role of different catalysts would elucidate how they influence the reaction pathway and the rate-determining step. This could involve studying the formation of catalyst-substrate complexes and their subsequent transformations.

Side Reactions: A comprehensive analysis of potential side reactions, such as self-condensation or decomposition, would be essential for improving the purity and yield of the desired product.

Innovative Computational Applications

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the structure, properties, and reactivity of Acetic acid, (phenylimino)- at the molecular level. Density Functional Theory (DFT) is a particularly useful method for such investigations. researchgate.netmdpi.comnih.gov

Future computational research could focus on:

Molecular Modeling and Conformational Analysis: Predicting the most stable conformations of Acetic acid, (phenylimino)- and its derivatives can help in understanding their physical and chemical properties.

Spectroscopic Predictions: Calculating theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra can aid in the interpretation of experimental data and the structural elucidation of new compounds. researchgate.net

Reaction Pathway Modeling: Simulating the reaction mechanism of the synthesis of Acetic acid, (phenylimino)- can help to identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics. nih.govosti.gov

Solvent Effects: Investigating the influence of different solvents on the reaction mechanism and the stability of the compound can guide the selection of optimal reaction conditions.

The following table summarizes key computational parameters that could be investigated:

Computational MethodInvestigated PropertiesPotential Insights
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, electronic properties.Structural parameters, spectroscopic assignments, reactivity indices.
Time-Dependent DFT (TD-DFT) Electronic excitation energies, UV-Vis spectra.Understanding of electronic transitions and photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM) Bond critical points, electron density distribution.Nature of chemical bonds and intermolecular interactions.
Molecular Dynamics (MD) Simulations Solvation effects, conformational dynamics.Behavior of the molecule in different environments.

Exploration of New Ligand Architectures and Coordination Chemistry

The presence of both a carboxylic acid group and an imine nitrogen atom makes Acetic acid, (phenylimino)- a potentially versatile ligand for the formation of coordination compounds with various metal ions. The coordination chemistry of related ligands containing imine functionalities has been explored, revealing a rich variety of structures and applications. nih.gov

Future research in this area could involve:

Synthesis of Novel Coordination Complexes: Reacting Acetic acid, (phenylimino)- with a wide range of transition metals and main group elements to synthesize new coordination compounds.

Structural Characterization: Utilizing single-crystal X-ray diffraction to determine the precise coordination modes of the ligand and the geometry of the resulting metal complexes.

Investigation of Physicochemical Properties: Studying the magnetic, electronic, and photophysical properties of the synthesized complexes to explore their potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Mixed-Ligand Systems: Exploring the formation of mixed-ligand complexes by incorporating Acetic acid, (phenylimino)- along with other ligands to fine-tune the properties of the resulting metal complexes. nih.gov

The potential for Acetic acid, (phenylimino)- to act as a bidentate or even a bridging ligand opens up possibilities for the construction of diverse and functional coordination polymers and metal-organic frameworks.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing acetic acid, (phenylimino)- derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodology : Acetic acid, (phenylimino)- derivatives are typically synthesized via condensation reactions between phenylimino precursors and acetic acid derivatives. For example, refluxing equimolar amounts of phenylimino compounds with acetic anhydride under controlled conditions (4–6 hours, 80–100°C) yields stable products. Purification via recrystallization or column chromatography enhances purity .
  • Optimization : Adjusting solvent polarity (e.g., using DMF or THF) and catalytic agents (e.g., p-toluenesulfonic acid) can improve reaction efficiency. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of acetic acid, (phenylimino)- derivatives?

  • Analytical Workflow :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and acetic acid protons (δ 2.0–3.0 ppm). 13^{13}C NMR confirms carbonyl groups (δ 170–180 ppm) and imine linkages (δ 150–160 ppm) .
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) are diagnostic .
  • MS : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO2_2 from the acetic acid moiety) .

Q. What standardized protocols exist for assessing the stability of acetic acid, (phenylimino)- compounds under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate compounds at 25–60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax 250–300 nm) or HPLC .
  • Kinetic studies (zero-/first-order models) quantify degradation rates. Hydrolytic stability is often pH-dependent, with acidic conditions accelerating imine bond cleavage .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenylimino group influence the reactivity of acetic acid, (phenylimino)- derivatives?

  • Mechanistic Insights :

  • Electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity at the imine carbon, increasing susceptibility to nucleophilic attack. Steric hindrance from ortho-substituents (e.g., -CH3_3) reduces reaction rates .
  • Computational studies (DFT calculations) model charge distribution and frontier molecular orbitals to predict reactivity trends .

Q. What strategies resolve contradictions in reported bioactivity data for acetic acid, (phenylimino)- derivatives (e.g., antibacterial vs. antifungal efficacy)?

  • Data Reconciliation :

  • Strain-Specific Variability : Test compounds against standardized microbial strains (e.g., E. coli ATCC 25922, C. albicans SC5314) to minimize variability .
  • Assay Conditions : Optimize nutrient media (e.g., Mueller-Hinton agar vs. Sabouraud dextrose agar) and incubation times (24–48 hours) to align with reported protocols .
  • Dose-Response Analysis : Calculate MIC/MBC values to compare potency across studies .

Q. How can molecular docking studies guide the design of acetic acid, (phenylimino)- derivatives as enzyme inhibitors (e.g., lumazine synthase)?

  • Computational Workflow :

  • Dock ligands into the active site of lumazine synthase (PDB ID: 2C92) using AutoDock Vina. Prioritize compounds with favorable binding energies (< -8.0 kcal/mol) and hydrogen bonds to key residues (e.g., Thr135, Ser137) .
  • Validate predictions via enzymatic assays (IC50_{50} determination) and SAR analysis .

Methodological Considerations

Table 1 : Key Parameters for Characterizing Acetic Acid, (Phenylimino)- Derivatives

Property Analytical Technique Critical Observations
PurityHPLC (>95%)Baseline separation of byproducts (Rt 8–12 min)
Thermal StabilityDSC/TGADecomposition onset >200°C
SolubilityShake-flask methodLogP values 1.5–3.0 (suitable for DMSO stocks)

Note : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address gaps in mechanistic understanding or bioactivity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.